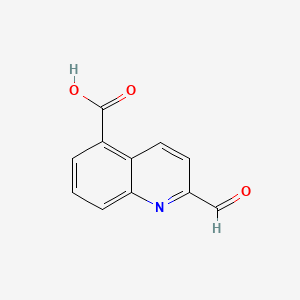
PLATELET DERIVED GROWTH FACTOR FRAGMENT 742-758
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platelet Derived Growth Factor Fragment 742-758 is a peptide fragment derived from the beta receptor of the platelet-derived growth factor. This fragment consists of the amino acid sequence Aspartic acid-Methionine-Serine-Lysine-Aspartic acid-Glutamic acid-Serine-Valine-Aspartic acid-Tyrosine-Valine-Proline-Methionine-Leucine-Aspartic acid-Methionine-Lysine . It plays a significant role in cellular processes such as proliferation, differentiation, and migration, making it a crucial component in various biological and medical research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Platelet Derived Growth Factor Fragment 742-758 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers that follow the same SPPS principles. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications in research and therapeutic development .
化学反応の分析
Types of Reactions: Platelet Derived Growth Factor Fragment 742-758 can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis techniques can be employed to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Platelet Derived Growth Factor Fragment 742-758 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and biomaterials for regenerative medicine.
作用機序
The mechanism of action of Platelet Derived Growth Factor Fragment 742-758 involves binding to the platelet-derived growth factor beta receptor. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to autophosphorylation and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including proliferation, survival, and migration .
類似化合物との比較
Platelet Derived Growth Factor A Chain: Another member of the platelet-derived growth factor family with similar biological functions.
Platelet Derived Growth Factor B Chain: Closely related to the beta receptor fragment, involved in similar signaling pathways.
Vascular Endothelial Growth Factor (VEGF): Shares structural and functional similarities with platelet-derived growth factors, particularly in angiogenesis.
Uniqueness: Platelet Derived Growth Factor Fragment 742-758 is unique due to its specific sequence and ability to selectively bind and activate the beta receptor. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
特性
CAS番号 |
149635-67-6 |
|---|---|
分子式 |
C84H135N19O31S3 |
分子量 |
2003.286 |
InChI |
InChI=1S/C84H135N19O31S3/c1-41(2)33-53(74(123)97-56(37-64(113)114)76(125)91-50(25-31-136-8)71(120)93-52(84(133)134)16-11-13-28-86)94-72(121)51(26-32-137-9)92-81(130)60-17-14-29-103(60)83(132)67(43(5)6)102-78(127)54(34-44-18-20-45(106)21-19-44)95-77(126)57(38-65(115)116)98-82(131)66(42(3)4)101-80(129)59(40-105)100-70(119)48(22-23-61(107)108)90-75(124)55(36-63(111)112)96-69(118)47(15-10-12-27-85)89-79(128)58(39-104)99-73(122)49(24-30-135-7)88-68(117)46(87)35-62(109)110/h18-21,41-43,46-60,66-67,104-106H,10-17,22-40,85-87H2,1-9H3,(H,88,117)(H,89,128)(H,90,124)(H,91,125)(H,92,130)(H,93,120)(H,94,121)(H,95,126)(H,96,118)(H,97,123)(H,98,131)(H,99,122)(H,100,119)(H,101,129)(H,102,127)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,133,134)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChIキー |
XHRQSKHYYINTJP-SIXFDAQSSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)



![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)

